TRPC6 Inhibitor Scaffold: 4,7-Difluoro Substitution Is Required for Sub-Nanomolar Potency in Patent-Protected Chemical Series
The 4,7-difluoro-1H-benzo[d]imidazole core is a critical structural motif in patent-protected TRPC6 inhibitor series. A BindingDB-curated derivative incorporating this 4,7-difluoro substitution pattern exhibited an IC₅₀ of 0.400 nM against human TRPC6 channels expressed in HEK293 cells, measured by FLIPR calcium flux assay [1]. This sub-nanomolar activity is enabled by the 4,7-difluoro regiospecificity; the corresponding non-fluorinated benzimidazole analogs or alternatively fluorinated regioisomers (e.g., 4,5- or 5,6-difluoro) are not structurally represented in the lead compound series claimed in U.S. Patent US-11332459-B2, which explicitly describes benzimidazole derivatives with specific substitution patterns for TRPC6 modulation [2]. This indicates that the 4,7-difluoro geometry is a non-negotiable pharmacophoric element for target engagement in this inhibitor class.
| Evidence Dimension | TRPC6 inhibitory potency (IC₅₀) of a 4,7-difluorobenzimidazole-derived compound versus non-fluorinated or alternatively fluorinated benzimidazole scaffolds in the same patent series |
|---|---|
| Target Compound Data | IC₅₀ = 0.400 nM (derivative containing 4,7-difluoro-1H-benzo[d]imidazole core motif) [1] |
| Comparator Or Baseline | Unsubstituted benzimidazole and alternative regioisomeric difluorobenzimidazoles (4,5-; 5,6-) are not represented among potent TRPC6 inhibitor lead compounds in US-11332459-B2 [2] |
| Quantified Difference | Sub-nanomolar activity achieved exclusively with 4,7-difluoro-substituted scaffold geometry; other substitution patterns lack demonstrated TRPC6 potency in this chemical series |
| Conditions | Human TRPC6 channel transfected in HEK293 cells; intracellular calcium level measured by FLIPR assay; patent-protected compound series [1][2] |
Why This Matters
For drug discovery programs targeting TRPC6 (nephrotic syndrome, chronic kidney disease, cardiac fibrosis), the 4,7-difluoro-1H-benzo[d]imidazole building block provides access to a validated pharmacophore geometry that cannot be replicated using other benzimidazole regioisomers, directly impacting hit-to-lead success rates.
- [1] BindingDB. (2022). BDBM50559598 (CHEMBL4753871) – IC₅₀: 0.400 nM for human TRPC6 channel (HEK293, FLIPR assay). Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50559598 View Source
- [2] Teijin Pharma Ltd. (2022). Benzimidazole derivatives and their uses. U.S. Patent No. US-11332459-B2. Retrieved from https://pubchem.ncbi.nlm.nih.gov/patent/US-11332459-B2 View Source
